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L-AscorbicAcid3-Sulfate

Cat. No.: B1144723
CAS No.: 22430-27-9
M. Wt: 256.19
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Description

Overview of L-Ascorbic Acid Derivatives in Biological Systems

L-ascorbic acid is a vital water-soluble vitamin for many organisms, acting as a potent antioxidant and a cofactor for numerous enzymatic reactions, including collagen synthesis. unit.nomdpi.com However, its inherent instability, particularly in aqueous solutions and in the presence of oxygen, light, and heat, limits its applications. nih.govresearchgate.net To overcome this, various derivatives have been synthesized by modifying the ascorbic acid molecule. These derivatives often exhibit enhanced stability while retaining or having the potential to be converted back to the biologically active L-ascorbic acid.

Common strategies for creating more stable forms of vitamin C involve modification at the hydroxyl groups, particularly at the C-2 and C-3 positions of the enediol system, which are the primary sites of oxidation. researchgate.net Examples of these derivatives include:

Phosphate esters: L-ascorbyl-2-phosphate and L-ascorbyl-2-polyphosphate are stable derivatives that have shown vitamin C activity in various aquatic animals. unit.novliz.be

Glucoside derivatives: Ascorbyl glucoside, formed by attaching a glucose molecule at the C-2 position, is protected from degradation by pH, temperature, and metal ions. semanticscholar.org It can be hydrolyzed by skin enzymes to release active ascorbic acid. semanticscholar.org

Alkylated derivatives: 3-O-Ethyl ascorbic acid is a stable derivative that is soluble in both water and oil. semanticscholar.org

Acyl derivatives: Ascorbyl palmitate is a lipophilic derivative created by esterification at the C-6 position, often used in topical applications. researchgate.net

The stability of these derivatives varies depending on the nature of the modification and the environmental conditions.

Comparative Stability of L-Ascorbic Acid and Its Derivatives
CompoundModificationReported Stability CharacteristicsReference
L-Ascorbic Acid (AA)NoneUnstable in aqueous solutions; degradation is pH, temperature, and oxygen dependent. Significant degradation at 25°C and 35°C after 7 days. nih.gov
Ascorbyl Glucoside (AG)Glucose at C-2Protected from degradation by pH, temperature, and metal ions. Highest stability at 55.3°C and pH 6.4. semanticscholar.org
3-O-Ethyl Ascorbic Acid (EAA)Ethyl group at C-3More stable than L-ascorbic acid due to protection of the 3-OH group. Stable in a pH range of 3.0-5.0. semanticscholar.org
Ascorbyl Palmitate (AP)Palmitate ester at C-6Significantly more stable than L-ascorbic acid. After 28 days, 37% of ascorbyl palmitate remained compared to only 8% of ascorbic acid. researchgate.net
L-Ascorbyl-2-Sulfate (AA2S)Sulfate (B86663) at C-2More stable to oxidative degradation than L-ascorbic acid. mdpi.com

Significance of Sulfate Conjugation in Biomolecules

Sulfate conjugation, or sulfation, is a critical metabolic process in which a sulfate group is transferred to a substrate molecule. This reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs). acs.org The universal donor of the sulfate group in these reactions is 3'-phosphoadenosine 5'-phosphosulfate (PAPS). acs.orgmdpi.com The synthesis of PAPS itself is an energy-dependent process that requires ATP and inorganic sulfate. nih.govacs.org

Sulfation has several important physiological roles:

Increased Solubility: The addition of a negatively charged sulfate group makes molecules more water-soluble, which facilitates their transport and excretion from the body. hmdb.ca

Detoxification: Sulfation is a key Phase II detoxification reaction for a wide range of xenobiotics, including drugs and environmental pollutants, rendering them less toxic and more easily eliminated. acs.orghmdb.ca

Regulation of Biological Activity: The sulfation of endogenous molecules like hormones (e.g., steroids) and neurotransmitters can inactivate them, providing a mechanism for regulating their activity levels. acs.orghmdb.ca

Structural and Functional Roles: Sulfation is essential for the structure and function of macromolecules such as glycosaminoglycans (e.g., heparin and chondroitin (B13769445) sulfate), which are crucial components of the extracellular matrix and play roles in cell signaling and anticoagulation. nih.gov

The enzymes responsible for sulfation, sulfotransferases, are a diverse group that can be broadly categorized based on their substrates and cellular location. nih.gov The hydrolysis of sulfate esters is carried out by another class of enzymes called sulfatases. researchgate.netnih.gov

Rationale for Research on L-Ascorbic Acid 3-Sulfate

The primary impetus for research into L-ascorbic acid sulfates, including the 3-sulfate isomer, stems from the need for a stable, biologically available form of vitamin C. The discovery of L-ascorbic acid 2-sulfate in the brine shrimp (Artemia salina) revealed that nature utilizes sulfation to create a stable, storable form of vitamin C. researchgate.netnih.gov This finding sparked interest in using sulfated ascorbic acid derivatives in applications where the instability of L-ascorbic acid is a significant drawback, such as in aquaculture feeds. vliz.beussec.org

Fish feed is often processed using methods like extrusion puffing, which can destroy a large percentage of the supplemented L-ascorbic acid. mdpi.com A stable form of vitamin C that can be enzymatically hydrolyzed back to the active form by the organism is therefore highly desirable. unit.noussec.org Research on L-ascorbic acid 2-sulfate showed that it could prevent scurvy in some fish species, indicating the presence of sulfatase enzymes capable of its hydrolysis. pnas.orgnih.gov

The investigation into L-Ascorbic Acid 3-Sulfate is a logical extension of this research. It has been proposed that L-ascorbic acid 3-sulfate could act as an intermediate in metabolic sulfation, potentially serving as a sulfate donor itself. nih.gov The synthesis and characterization of L-Ascorbic Acid 3-Sulfate are crucial for understanding its potential biological roles and for distinguishing it from other isomers in biological systems.

Enzymatic Hydrolysis of Ascorbic Acid Sulfates
SubstrateEnzymeSourceKinetic ParametersReference
L-Ascorbic Acid 2-SulfateArylsulfatase A (C2 sulfatase)Rainbow Trout LiverpH Optimum: 6.0 nih.gov
L-Ascorbic Acid 2-SulfateArylsulfatase ARabbit LiverKm: 12-21 mM (at pH 5.6) researchgate.net
p-Nitrophenyl Sulfate (synthetic substrate)ArylsulfataseKluyveromyces lactiskcat = 0.28 s-1, Km = 2.45 mM researchgate.net
L-Ascorbic Acid 3-SulfateSpecific kinetic data for the hydrolysis of L-Ascorbic Acid 3-Sulfate is not readily available in the reviewed literature, highlighting an area for future research.

The study of L-Ascorbic Acid 3-Sulfate and its related compounds continues to be an active area of research, driven by the quest for more stable and effective forms of vitamin C for various biological and industrial applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₆H₈O₉S B1144723 L-AscorbicAcid3-Sulfate CAS No. 22430-27-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O9S/c7-1-2(8)4-5(15-16(11,12)13)3(9)6(10)14-4/h2,4,7-9H,1H2,(H,11,12,13)/t2-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFZPSQPKNIVMT-ZAFYKAAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)OS(=O)(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)OS(=O)(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401286477
Record name L-Ascorbic acid, 3-(hydrogen sulfate)
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Molecular Weight

256.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22430-27-9
Record name L-Ascorbic acid, 3-(hydrogen sulfate)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Ascorbic acid, 3-(hydrogen sulfate)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ascorbic acid 3-sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240641
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis and Derivatization of L Ascorbic Acid 3 Sulfate

Chemical Synthesis Methodologies for L-Ascorbic Acid 3-Sulfate

Chemical synthesis of L-ascorbic acid 3-sulfate primarily involves the direct sulfation of a protected form of ascorbic acid to ensure the sulfate (B86663) group is added to the desired position.

Preparation and Purification Techniques of L-Ascorbic Acid 3-Sulfate

The preparation of L-ascorbic acid 3-sulfate has been successfully achieved through the sulfation of a protected precursor, 5,6-O-isopropylidene-L-ascorbic acid. sci-hub.se Two primary methods have been reported for this sulfation step: one using a pyridine-sulfur trioxide complex and another using pyridine (B92270) sulfate with acetic anhydride (B1165640). sci-hub.se The latter method is often preferred due to its simplicity and higher yields. sci-hub.se

Following the reaction, purification is critical. The process typically involves filtering the reaction mixture and washing the resulting precipitate with a solvent like absolute methanol (B129727) to yield a chromatographically homogeneous product. sci-hub.se For further purification or conversion to different salt forms (e.g., from potassium to barium salt), ion-exchange chromatography is employed. For instance, a solution of dipotassium (B57713) L-ascorbic acid 3-sulfate can be passed through a Dowex 50-WX8 column (Ba2+ form) to obtain the barium salt. sci-hub.se The final product's stability is noteworthy; it can be stored for months in a vacuum desiccator without significant degradation. sci-hub.se

Strategies Involving 5,6-O-Alkylidene Derivatives for Sulfation

To direct the sulfation to the C-2 or C-3 hydroxyl groups of L-ascorbic acid, the hydroxyl groups at the C-5 and C-6 positions must first be protected. This is accomplished by converting L-ascorbic acid into a 5,6-O-alkylidene derivative, which serves as a key intermediate. tandfonline.com The most common of these is 5,6-O-isopropylidene-L-ascorbic acid. sci-hub.setandfonline.com

An effective method for preparing these derivatives is the orthoformate method. tandfonline.com This involves dissolving L-ascorbic acid in dry dimethylformamide (DMF), adding the corresponding ketone (like acetone (B3395972) for the isopropylidene derivative), followed by ethyl orthoformate and a catalytic amount of trifluoroacetic acid. tandfonline.com This procedure can yield a nearly quantitative conversion of ascorbic acid to its 5,6-O-protected form. tandfonline.com

Once the 5,6-O-isopropylidene-L-ascorbic acid intermediate is synthesized and purified, it is sulfated. sci-hub.se The C-3 hydroxyl group is more acidic than the C-2 hydroxyl group and is therefore preferentially sulfated. sci-hub.se After successful sulfation, the isopropylidene protecting group can be easily removed with a dilute acid, such as 0.1M HCl, to yield the final L-ascorbic acid 3-sulfate product. sci-hub.se

Table 1: Overview of Chemical Synthesis Strategies

Step Description Key Reagents Purpose
Protection Protection of the C-5 and C-6 hydroxyl groups. Acetone, ethyl orthoformate, trifluoroacetic acid To form 5,6-O-isopropylidene-L-ascorbic acid, directing subsequent sulfation to the C-2/C-3 positions. tandfonline.com
Sulfation Addition of a sulfate group to the C-3 position of the protected intermediate. Pyridine sulfate and acetic anhydride OR Pyridine-sulfur trioxide To form 5,6-O-isopropylidene-L-ascorbic acid 3-sulfate. sci-hub.se
Deprotection Removal of the isopropylidene protecting group. Dilute HCl To yield the final product, L-ascorbic acid 3-sulfate. sci-hub.se
Purification Isolation of the pure compound. Methanol washing, ion-exchange chromatography To remove unreacted reagents and byproducts. sci-hub.se

Oxidative Synthesis Routes to L-Ascorbic Acid 3-Sulfate

Research into the chemical behavior of L-ascorbic acid 3-sulfate has revealed its potential as a sulfating agent under oxidative conditions, rather than being synthesized via an oxidative route itself. rsc.org Studies on 5,6-O-isopropylidene-L-ascorbic acid 3-sulfate (IAAS) have shown that while the compound is stable in aqueous solutions, the introduction of oxidizing agents leads to the release of the sulfate group. rsc.org

When the barium salt of IAAS is treated with agents such as 30% hydrogen peroxide, bromine, ceric ammonium (B1175870) nitrate, or through anodic oxidation, an immediate precipitation of barium sulfate is observed. rsc.org This suggests that oxidation of the molecule makes it an active sulfating agent. This reactivity has led to proposals that L-ascorbic acid 3-sulfate could act as a biological sulfating agent in vivo. rsc.org

Enzymatic Sulfation Processes

Enzymatic pathways provide an alternative route for the synthesis of sulfated compounds in biological systems. This process is catalyzed by a specific family of enzymes that utilize a universal sulfate donor.

Identification of Relevant Sulfotransferase Enzymes

The enzymatic sulfation of substrates like L-ascorbic acid is carried out by a superfamily of enzymes known as sulfotransferases (SULTs). portlandpress.com These enzymes are responsible for transferring a sulfonate group from a donor molecule to an acceptor. While direct enzymatic synthesis of L-ascorbic acid 3-sulfate is not as extensively documented as its chemical synthesis, studies on related metabolic processes have identified several SULTs that are active in biological sulfation.

Research using human Caco-2 cells, a model for intestinal cells, has shown that L-ascorbic acid can modulate the expression of SULT1A family genes, specifically SULT1A1 and SULT1A3. nih.gov Furthermore, studies on the metabolism of other compounds have utilized a panel of recombinant human SULTs, including SULT1A1, SULT1A3, SULT1B1, SULT1E1, and SULT2A1, indicating their central role in sulfation reactions in the liver and intestine. acs.org The enzyme EC 2.8.2.2, or alcohol sulfotransferase, is noted to act on various alcohols, including ascorbic acid. genome.jp

Table 2: Potentially Relevant Sulfotransferase (SULT) Enzymes

Enzyme Common Location/Context Potential Relevance
SULT1A1 Liver, Intestine Implicated in xenobiotic sulfation; expression is modulated by ascorbic acid. nih.govacs.org
SULT1A3 Intestine Implicated in xenobiotic sulfation; expression is modulated by ascorbic acid. nih.govacs.org
SULT1B1 Liver, Intestine Part of the panel of human SULTs used in metabolism studies. acs.org
SULT1E1 Liver, Intestine Part of the panel of human SULTs used in metabolism studies. acs.org
SULT2A1 Liver, Intestine Part of the panel of human SULTs used in metabolism studies. acs.org
EC 2.8.2.2 (Alcohol Sulfotransferase) General Cataloged as being capable of using ascorbic acid as an acceptor substrate. genome.jp

Characterization of Enzymatic Sulfation Mechanisms

The enzymatic sulfation of a substrate follows a well-defined mechanism that is conserved across various biological systems. The central molecule in this process is 3'-phosphoadenosine 5'-phosphosulfate (PAPS), which serves as the universal sulfate donor. portlandpress.comkarger.com

Sulfate Activation: Inorganic sulfate reacts with ATP in a reaction catalyzed by ATP sulfurylase, forming adenosine (B11128) 5'-phosphosulfate (APS). frontiersin.org

PAPS Formation: APS is then phosphorylated by APS kinase, using another molecule of ATP, to produce PAPS. frontiersin.org

Sulfate Transfer: A sulfotransferase (SULT) enzyme then binds both the acceptor molecule (e.g., L-ascorbic acid) and the PAPS co-factor. The SULT facilitates the transfer of the sulfonate group (SO₃) from PAPS to a hydroxyl group on the acceptor molecule, releasing adenosine 3',5'-bisphosphate (PAP) and the newly sulfated product, L-ascorbic acid 3-sulfate. karger.comfrontiersin.org

This enzymatic pathway allows for the controlled, regioselective synthesis of sulfated metabolites under physiological conditions.

Substrate Specificity in Sulfotransferase Reactions

The enzymatic synthesis of L-ascorbic acid 3-sulfate involves the transfer of a sulfonate group (SO₃⁻) from a donor molecule, typically 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the 3-hydroxyl group of L-ascorbic acid. This reaction is catalyzed by a class of enzymes known as sulfotransferases (SULTs). While the existence of L-ascorbic acid 3-sulfate as a metabolite implies that such an enzymatic process occurs in vivo, the specific sulfotransferase isoform responsible for this reaction has not been definitively identified in the reviewed literature.

Research on sulfotransferases has identified several families of these enzymes, such as SULT1 and SULT2, which have broad and sometimes overlapping substrate specificities for a variety of endogenous and xenobiotic compounds, including phenols, steroids, and neurotransmitters. However, specific studies detailing the affinity and catalytic efficiency of these enzymes with L-ascorbic acid as a substrate for 3-O-sulfation are scarce.

Research Findings on Related Sulfation:

Focus on L-Ascorbic Acid 2-Sulfate: A considerable body of research has been dedicated to another isomer, L-ascorbic acid 2-sulfate. Studies have detailed the activity of arylsulfatases in hydrolyzing this compound nih.gov. This indicates that enzymes actively metabolize sulfated forms of ascorbic acid, although this research centers on the C-2 position.

Aryl Sulfotransferase Activity: Aryl sulfotransferases are known to catalyze the sulfation of a wide range of phenolic compounds mdpi.comacs.org. Given the enediol structure of L-ascorbic acid, it is plausible that an aryl sulfotransferase could catalyze its sulfation. However, direct evidence or kinetic data for the 3-O-sulfation of L-ascorbic acid by a specific aryl sulfotransferase is not well-documented. Some studies have used L-ascorbic acid as a protective antioxidant in aryl sulfotransferase assays, which complicates the interpretation of it also being a substrate oup.comoup.com.

Indirect Interaction with Sulfation Pathways: Research has shown that high concentrations of L-ascorbic acid can suppress the sulfation of other compounds, such as 1-naphthol, in human Caco-2 cells. This effect was found to be due to the downregulation of SULT1A1 and SULT1A3 gene expression, rather than direct inhibition of the enzyme's catalytic activity nih.gov. This suggests a regulatory role for L-ascorbic acid in sulfation pathways, but does not confirm it as a direct substrate for 3-O-sulfation.

Data on Substrate Specificity:

Due to the lack of studies specifically investigating the enzymatic synthesis of L-ascorbic acid 3-sulfate, detailed data tables on the substrate specificity of the responsible sulfotransferases cannot be generated. Such tables would typically include:

Kinetic Parameters (Kₘ, Vₘₐₓ, k꜀ₐₜ): These values for L-ascorbic acid and its analogs with a specific sulfotransferase would quantify the enzyme's affinity and catalytic efficiency.

Relative Activity: A comparison of the sulfation rate of L-ascorbic acid at the 3-position versus other positions (e.g., 2- and 6-positions) and against other known substrates of the enzyme.

Inhibitor Constants (Kᵢ): Data on compounds that inhibit the 3-O-sulfation of L-ascorbic acid, which could provide insights into the active site of the enzyme.

The absence of this data in the current body of scientific literature underscores a significant area for future research to fully elucidate the metabolic pathway of L-ascorbic acid. While chemical methods for the sulfation of ascorbic acid have been described portlandpress.com, the biological pathway, the specific enzymes, and their substrate preferences for producing L-ascorbic acid 3-sulfate remain to be discovered.

Metabolic Transformations of L Ascorbic Acid 3 Sulfate

Enzymatic Hydrolysis of L-Ascorbic Acid 2-Sulfate

The key to utilizing L-ascorbic acid 2-sulfate lies in its enzymatic hydrolysis, a reaction that cleaves the sulfate (B86663) group to release L-ascorbic acid. oup.com This transformation is catalyzed by a specific enzyme known as L-ascorbic acid 2-sulfate sulfohydrolase, or C2 sulfatase. nih.govnih.gov

The purification of C2 sulfatase from the liver of rainbow trout involves a multi-step process designed to isolate the enzyme from other cellular components. pnas.org All procedures are typically conducted at low temperatures (0-4°C) to maintain enzyme integrity. pnas.org The general workflow is outlined in the table below. pnas.org

StepProcedurePurpose
1. Homogenization Liver tissue is dissected and homogenized in a buffer solution.To break open the cells and release the cellular contents, including the enzyme.
2. Centrifugation The homogenate is centrifuged at high speed.To remove insoluble cellular debris, resulting in a supernatant containing the enzyme.
3. Ammonium (B1175870) Sulfate Precipitation Ammonium sulfate is added to the supernatant to precipitate proteins. The fraction containing C2 sulfatase is collected.To concentrate the target enzyme and separate it from other soluble proteins.
4. Dialysis The precipitate is redissolved and dialyzed against a buffer.To remove excess salts and prepare the enzyme solution for chromatography.
5. Gel Filtration Chromatography The enzyme solution is passed through a Sephadex G-200 column.To separate proteins based on size. The fractions with the highest C2 sulfatase activity are pooled.
6. Ion-Exchange Chromatography The active fractions are further purified using an ion-exchange column (e.g., SP Sephadex C-25).To separate proteins based on their net charge, yielding a more purified enzyme preparation.

The catalytic activity of C2 sulfatase is influenced by several factors, including pH. nih.gov The enzyme exhibits optimal performance under specific conditions, which have been determined through kinetic studies. pnas.orgnih.gov

ParameterOptimal Value/ConditionSource
pH Optimum 6.0 nih.gov, nih.gov
Temperature Optimum 25 °C (for a related rhodanese from trout liver) nih.gov
Substrate L-Ascorbic Acid 2-Sulfate nih.gov, nih.gov

The reaction catalyzed by C2 sulfatase follows Michaelis-Menten kinetics. numberanalytics.com The efficiency of the enzyme is characterized by its kinetic constants. pnas.org

The activity of C2 sulfatase is tightly regulated within the cell, primarily through a feedback inhibition mechanism. pnas.orgpnas.org The end product of the reaction, L-ascorbic acid (C1), acts as an inhibitor of the enzyme. nih.govpnas.org

This feedback loop represents an effective control system for maintaining ascorbate (B8700270) levels. pnas.org When cellular concentrations of C1 are high, C2 sulfatase activity is suppressed, which allows the organism to conserve its stores of the more stable C2. pnas.org Conversely, when cellular C1 is utilized and its concentration drops, the inhibition is relieved (derepression), leading to an increased rate of C2 hydrolysis to replenish the C1 pool. pnas.org

In addition to feedback inhibition by its product, C2 sulfatase is also inhibited by various sulfhydryl blocking agents, indicating the importance of sulfhydryl groups for its catalytic function. nih.gov

An intriguing aspect of C2 sulfatase is its structural similarity to arylsulfatase A found in humans and other mammals. pnas.orgpnas.org Comparisons of their kinetic constants and inhibition patterns suggest that the two enzymes are structurally identical. nih.govpnas.org

Despite this structural identity, their physiological roles have diverged. pnas.orgseafdec.org

Trout C2 Sulfatase: Its primary function is in ascorbate metabolism, specifically the hydrolysis of L-ascorbic acid 2-sulfate to maintain cellular vitamin C levels. pnas.orgpnas.org

Human Arylsulfatase A: This enzyme is not primarily involved in ascorbate metabolism. pnas.org Its recognized physiological substrate is cerebroside-3-sulfate, and its deficiency is linked to the lysosomal storage disorder metachromatic leukodystrophy. pnas.org

This functional divergence between structurally identical enzymes highlights how different evolutionary pressures can adapt a common protein scaffold for distinct metabolic purposes in different organisms. pnas.org

Role in Ascorbate Homeostasis in Specific Organisms

In organisms like the rainbow trout, which cannot synthesize their own vitamin C and must obtain it from their diet, the C2 sulfatase system plays a crucial role in ascorbate homeostasis. pnas.orgnih.gov L-ascorbic acid is chemically unstable, making its stable derivative, L-ascorbic acid 2-sulfate, a valuable dietary source and storage form. pnas.orgdtic.mil

The enzymatic system involving C2 and C2 sulfatase allows the fish to maintain adequate and stable cellular concentrations of L-ascorbic acid. nih.govpnas.org This is essential for vital physiological processes that depend on vitamin C, such as collagen biosynthesis. pnas.org The feedback inhibition of C2 sulfatase by L-ascorbic acid ensures that the stored C2 is hydrolyzed only when needed, providing a finely tuned mechanism for managing the body's vitamin C supply. pnas.org However, the bioavailability of dietary ascorbate-2-sulfate can be limited if sulfatase activity is lacking in the gastrointestinal tract, as has been suggested for Atlantic salmon. unit.no

Modulation of L-Ascorbic Acid Levels by Sulfate Ester Hydrolysis

The primary mechanism by which L-ascorbic acid 3-sulfate can modulate the levels of L-ascorbic acid is through the enzymatic cleavage of its sulfate ester bond. This reaction, known as hydrolysis, would release free L-ascorbic acid and a sulfate ion. The enzymes responsible for such reactions are known as sulfatases.

While specific sulfatases that act on L-ascorbic acid 3-sulfate are not extensively characterized, the principle has been demonstrated with other isomers, notably L-ascorbic acid 2-sulfate. Research on rainbow trout identified an enzyme, L-ascorbic acid 2-sulfate sulfohydrolase (also called C2 sulfatase), which catalyzes the hydrolysis of L-ascorbic acid 2-sulfate. nih.govnih.govpnas.org The activity of this enzyme is crucial for the fish to utilize the sulfated form as a source of vitamin C. pnas.org The physiological role of this enzyme is to maintain adequate cellular concentrations of L-ascorbic acid, and its activity is regulated by feedback inhibition from L-ascorbic acid itself. nih.govnih.gov

This enzymatic system provides a clear model for how a sulfated ascorbate derivative can be metabolized to yield active vitamin C. The bioavailability of any ascorbate sulfate, including the 3-sulfate isomer, likely depends on the presence and activity of specific sulfatase enzymes in a given animal species. ussec.org

Table 1: Properties of L-Ascorbic Acid 2-Sulfate Sulfohydrolase from Rainbow Trout Liver nih.govpnas.org

PropertyFinding
FunctionCatalyzes the hydrolysis of L-ascorbic acid 2-sulfate to L-ascorbic acid.
pH Optimum6.0
Molecular WeightApproximately 117,500 at pH 5.0
LocationFound in most metabolic organs of rainbow trout.
RegulationInhibited by L-ascorbic acid (feedback inhibition).
Physiological RoleMaintains adequate cellular concentrations of L-ascorbic acid in fish.

L-Ascorbic Acid 3-Sulfate as a Storage Form or Bioavailable Reservoir of Ascorbate

The chemical stability of a compound is a key prerequisite for it to function as a biological storage form. L-ascorbic acid is notoriously unstable and easily oxidized, whereas esterification can protect it from degradation. ussec.orgnih.gov L-Ascorbic acid 3-sulfate is significantly more stable than its parent compound, particularly in acidic conditions. sci-hub.se This enhanced stability suggests its potential to act as a stable, storage form or reservoir of ascorbate in biological systems. sci-hub.se The isolation of the related compound, L-ascorbic acid 2-sulfate, from brine shrimp eggs has been suggested to represent a sulfate reservoir. sci-hub.se

Table 2: Stability Characteristics of L-Ascorbic Acid 3-Sulfate sci-hub.se

ConditionObservation
StorageRelatively stable at room temperature in the absence of oxygen; can be stored for months in a vacuum desiccator.
Acid Stability (pH 1)Possesses considerable acid stability, with only 20% hydrolysis to sulfate after 6.5 hours.

However, for a storage form to be a bioavailable reservoir, it must be efficiently converted back to the active molecule when needed. While stability is high, the bioavailability of ascorbate from its sulfated derivatives appears to be variable and species-dependent. Studies on L-ascorbic acid 2-sulfate (AA-2S) have shown that it was devoid of substantial vitamin C activity in some animal models. tandfonline.com For instance, oral administration of AA-2S to rats resulted in only a slight increase in serum ascorbic acid levels. tandfonline.com This indicates that despite its stability, the conversion to ascorbic acid via sulfatase activity may be inefficient in some species, limiting its bioavailability. Therefore, while L-ascorbic acid 3-sulfate is a stable molecule suitable for storage, its utility as a readily bioavailable reservoir of ascorbate is contingent upon the organism's specific enzymatic capacity to hydrolyze the sulfate ester.

Biological Occurrence and Distribution of L Ascorbic Acid 3 Sulfate

Presence in Non-Human Animal Models (e.g., Rainbow Trout)

L-Ascorbic acid 3-sulfate has been a subject of study in various non-human animal models, with significant findings in aquatic species. Research has identified the presence of ascorbate (B8700270) sulfate (B86663) in the brine shrimp, Artemia salina. acs.orgjst.go.jp

Notably, extensive research has been conducted on rainbow trout (Oncorhynchus mykiss). While some studies focus on L-ascorbic acid 2-sulfate in this species, the metabolism of ascorbate sulfates, in general, is a key area of investigation. nih.govnih.gov For instance, studies have examined the absorption of ascorbic acid and ascorbic sulfate in the digestive tract of rainbow trout. capes.gov.brcdnsciencepub.com The ability of rainbow trout to utilize different forms of vitamin C, including its sulfated derivatives, is of interest in aquaculture and fish nutrition. jst.go.jp

Tissue-Specific Distribution Patterns (e.g., metabolic organs)

The distribution of L-ascorbic acid and its metabolites, including L-ascorbic acid 3-sulfate, shows variability across different tissues, with a tendency for higher concentrations in metabolically active organs. In general, the highest concentrations of ascorbic acid are found in the adrenal and pituitary glands, with significant levels also present in the liver, spleen, brain, and pancreas. researchgate.netkarger.com

In rainbow trout, an enzyme that hydrolyzes L-ascorbic acid 2-sulfate, known as C2 sulfatase, has been found in most metabolic organs, including the liver. nih.govnih.gov This suggests a role for sulfated forms of ascorbic acid in maintaining cellular levels of the vitamin in these tissues. nih.govnih.gov The absorption of ascorbic sulfate has been observed in the stomach and other parts of the digestive tract in rainbow trout. cdnsciencepub.com

Table 1: Distribution of Ascorbic Acid in Various Tissues

TissueRelative Ascorbic Acid Concentration
Adrenal GlandHigh
Pituitary GlandHigh
LiverHigh
SpleenHigh
BrainHigh
PancreasHigh

This table provides a generalized overview of ascorbic acid distribution. Concentrations of its sulfated metabolites may vary.

Identification in Biological Fluids (e.g., urine)

L-Ascorbic acid 3-sulfate has been identified as a metabolite of ascorbic acid excreted in human urine. hmdb.canih.govcapes.gov.br This indicates that sulfation is a metabolic pathway for the processing and elimination of ascorbic acid in humans. nih.govpharmacompass.com The presence of ascorbate-2-sulfate has also been noted as an inactive metabolite found in urine. nih.govpharmacompass.com The excretion of these sulfated compounds is part of the broader metabolism of ascorbic acid, which also involves its reversible oxidation to dehydroascorbic acid. pharmacompass.com

Table 2: Identified Ascorbic Acid Metabolites in Human Urine

MetaboliteStatus
L-Ascorbic Acid 3-SulfateIdentified
L-Ascorbic Acid 2-SulfateIdentified as an inactive metabolite
Oxalic AcidIdentified
Dehydroascorbic AcidIdentified

Analytical Methodologies for L Ascorbic Acid 3 Sulfate Quantification and Characterization

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of ascorbate (B8700270) derivatives, providing the necessary separation from the parent compound, L-ascorbic acid, and other related metabolites like L-ascorbic acid 2-sulfate.

High-Performance Liquid Chromatography (HPLC) is a robust technique for separating various forms of Vitamin C. A modified HPLC method has been successfully used to separate and quantify ascorbic acid, ascorbic-2-sulfate, and ascorbate-2-polyphosphate. nih.gov This approach demonstrates the potential for resolving different ascorbate derivatives, which would include L-ascorbic acid 3-sulfate, based on their distinct physicochemical properties. nih.gov The separation is typically achieved using ion-pair or reversed-phase chromatography.

The technique's adaptability allows for the identification of various metabolic and degradation products of Vitamin C derivatives. nih.gov For instance, a reversed-phase C18 column can be employed with an aqueous mobile phase, often containing a buffer and a chelating agent to improve stability and peak shape. bme.hu While specific methods focusing exclusively on L-ascorbic acid 3-sulfate are not widely detailed, the principles established for separating its 2-sulfate isomer are directly applicable due to their structural similarity.

Table 1: Illustrative HPLC Parameters for Separation of Ascorbate Forms

Parameter Value Reference
Column Reversed-Phase C18 (RP-18)
Mobile Phase 0.2 M KH₂PO₄-H₃PO₄ (pH 3.0) with 50 µM EDTA
Detector UV Absorbance or Electrochemical Detector (ECD)
Working Electrode (for ECD) Glassy Carbon
Applied Potential (for ECD) +700 mV vs. Ag/AgCl

Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior sensitivity and selectivity for the analysis of ascorbic acid and its derivatives. researchgate.net This technique couples the separation power of HPLC with the precise mass identification of mass spectrometry. For L-ascorbic acid, methods using a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in negative ion mode are common. researchgate.netmdpi.com

In the negative ion mode, L-ascorbic acid is detected as the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 175. researchgate.net For L-ascorbic acid 3-sulfate, the expected deprotonated molecule [M-H]⁻ would have an m/z of 255, reflecting the addition of a sulfate (B86663) group (SO₃) and the loss of a proton. The high selectivity of LC-MS, particularly in Multiple Reaction Monitoring (MRM) mode, allows for accurate quantification even in complex biological samples by monitoring specific precursor-to-product ion transitions. mdpi.com

Table 2: Predicted Mass Spectrometry Parameters for L-Ascorbic Acid 3-Sulfate

Compound Formula Molecular Weight Precursor Ion [M-H]⁻ (m/z) Potential Product Ions (m/z)
L-Ascorbic Acid C₆H₈O₆ 176.12 175 115, 89
L-Ascorbic Acid 3-Sulfate C₆H₈O₉S 256.18 255 175 ([M-SO₃-H]⁻), 97 ([HSO₄]⁻)

Spectrophotometric and Electrochemical Detection Approaches

Spectrophotometric and electrochemical methods provide alternative or complementary approaches to chromatographic techniques for the quantification of ascorbate compounds.

A modified spectrophotometric assay has been described for the simultaneous measurement of ascorbic acid, dehydroascorbic acid, and total ascorbic sulphate. rsc.org This method is based on the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH). rsc.orgsemanticscholar.org For the measurement of the sulfated form, an initial hydrolysis step, for instance using potassium bromate (B103136) (KBrO₃), is required to release the ascorbic acid moiety, which is then quantified. rsc.org The total ascorbic sulphate is determined by analyzing the difference in ascorbic acid concentration before and after hydrolysis. Direct UV spectrophotometry, while simple, can be challenging due to interference from other substances in the sample matrix that absorb UV light. srce.hrmdpi.com

Electrochemical detection is an inherently sensitive method for electroactive species like L-ascorbic acid. lcms.cz Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to measure the current generated by the oxidation of ascorbic acid at an electrode surface. mdpi.comscispace.com While direct electrochemical detection of L-ascorbic acid 3-sulfate is not well-documented, the presence of the sulfate group at the C-3 position would alter the molecule's redox potential compared to L-ascorbic acid. Therefore, a modified electrode or the application of a different oxidation potential would likely be necessary for its direct and selective detection. mdpi.com

Isolation and Identification Procedures from Biological Matrices

The isolation and positive identification of L-ascorbic acid 3-sulfate from biological materials such as urine have been successfully demonstrated. nih.gov Early research utilized a combination of techniques to characterize this metabolite. The general procedure involves initial extraction from the biological sample, followed by purification and separation using various chromatographic methods. nih.gov

For tissue samples, a microwave technique can be employed for heat denaturation and extraction prior to analysis. nih.gov Following extraction, a sequence of chromatographic steps is used for purification. Techniques that have been applied include:

DEAE-Cellulose Chromatography: Anion-exchange chromatography to separate the negatively charged sulfate from neutral compounds.

Paper Chromatography: A classic separation technique used for further purification.

Thin-Layer Chromatography (TLC): Used for separation and comparison with synthetic standards.

Electrophoresis: Separates molecules based on their charge, which is effective for isolating the anionic ascorbate sulfate. nih.gov

The identity of the isolated compound is confirmed by co-chromatography with a synthetic, radiolabeled (e.g., with ³⁵S) standard of L-ascorbic acid 3-sulfate across these different analytical systems. nih.gov

Biochemical Roles and Mechanisms of Action of L Ascorbic Acid 3 Sulfate

Potential Role as a Source of Inorganic Sulfur for Metabolism

The structure of L-Ascorbic Acid 3-Sulfate, featuring a sulfate (B86663) group (SO₄²⁻) esterified to the ascorbic acid molecule, positions it as a potential donor of inorganic sulfur for metabolic processes. The liberation of this sulfate requires enzymatic cleavage by a class of enzymes known as sulfatases.

Research on other isomers, such as L-ascorbic acid 2-sulfate, has demonstrated that they can be hydrolyzed by sulfatases. For instance, a sulfatase preparation from the liver of the marine gastropod Charonia lampas has been shown to hydrolyze L-ascorbic acid 2-sulfate to yield L-ascorbate and inorganic sulfate. oup.com This enzymatic action confirms that sulfated ascorbates can serve as a source of both Vitamin C and sulfate.

Sulfate-reducing bacteria (SRB) are microorganisms that utilize sulfate as a terminal electron acceptor in their respiration, reducing it to hydrogen sulfide (B99878) (H₂S). mdpi.com While direct studies on the utilization of L-Ascorbic Acid 3-Sulfate by these bacteria are lacking, it is plausible that if an organism possesses a suitable sulfatase, it could liberate the sulfate from the molecule, making it available for metabolic pathways such as those in SRB or for the synthesis of essential sulfur-containing metabolites like cysteine and methionine in other organisms. mdpi.commdpi.com

The potential pathway can be summarized as:

Uptake: The organism must first transport L-Ascorbic Acid 3-Sulfate across its cellular membrane.

Hydrolysis: An intracellular or extracellular sulfatase enzyme cleaves the ester bond.

Metabolism: The released inorganic sulfate (SO₄²⁻) enters the cell's sulfur assimilation pathway.

This role is particularly relevant in marine environments where sulfated organic compounds are common.

Interaction with Cellular Redox Systems in Non-Human Biological Contexts

The biochemical action of L-Ascorbic Acid is dominated by its function as a reducing agent and antioxidant. liposhell.pl It can donate electrons to neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. nih.govwho.int When L-Ascorbic Acid is sulfated, its direct antioxidant capacity is generally considered to be diminished until the sulfate group is removed.

However, L-Ascorbic Acid itself plays a crucial role in regenerating other key antioxidants and interacting with redox-sensitive signaling pathways. A notable interaction is the relationship between ascorbate (B8700270) and sulfur-containing molecules within the cell. Recent studies have highlighted a thiol-independent redox pathway where ascorbate can recycle peroxiredoxins, a major family of antioxidant enzymes, by reducing a sulfenic acid intermediate (R-SOH) that forms at their active site. usp.br This establishes a direct link between ascorbate and sulfur-based redox metabolism.

In non-human systems, such as fish, sulfated forms of ascorbic acid are often used as a more stable dietary source of Vitamin C. researchgate.net The sulfated form is more resistant to oxidation during feed processing and storage. Once ingested, it is hydrolyzed by endogenous sulfatases to release active L-Ascorbic Acid, which then participates in the animal's antioxidant network. nih.govnih.gov This network includes scavenging free radicals and regenerating other antioxidants like α-tocopherol (Vitamin E). wikipedia.org

The presence of the sulfate group at the C-3 position likely renders the L-Ascorbic Acid 3-Sulfate molecule itself less reactive as a direct electron donor compared to its unsulfated form. Its primary interaction with cellular redox systems is therefore indirect, occurring after its enzymatic conversion to L-Ascorbic Acid.

Influence on Enzyme Activities and Metabolic Pathways

L-Ascorbic Acid 3-Sulfate and its parent compound can influence the activity of various enzymes and metabolic pathways. The most direct influence is on the enzymes responsible for its own metabolism: sulfotransferases and sulfatases.

Sulfotransferases: The formation of L-Ascorbic Acid 3-Sulfate is catalyzed by sulfotransferases, which transfer a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the ascorbic acid molecule. Studies on the 2-sulfate isomer have demonstrated this enzymatic formation in rat liver and colon homogenates. nih.gov

Sulfatases (Sulfahydrolases): The breakdown of L-Ascorbic Acid 3-Sulfate is mediated by sulfatases. An enzyme named L-ascorbic acid 2-sulfate sulfohydrolase (C2 sulfatase) has been purified from rainbow trout liver, which specifically hydrolyzes the 2-sulfate ester. nih.govnih.gov This enzyme's role appears to be crucial for maintaining adequate cellular levels of active L-Ascorbic Acid in the fish. nih.govnih.gov It is highly probable that a similar, specific sulfatase exists for the 3-sulfate isomer in organisms that metabolize it.

Furthermore, L-Ascorbic Acid itself has been shown to modulate the activity of other enzymes. Research on chondrocyte cultures demonstrated that ascorbic acid can reduce the activities of arylsulfatase A and arylsulfatase B. nih.gov This suggests a potential feedback mechanism where the product of ascorbic acid sulfate hydrolysis (ascorbic acid) can regulate the enzymes that act on other sulfated molecules.

The metabolic pathway for L-Ascorbic Acid 3-Sulfate is primarily its conversion to L-Ascorbic Acid, which then enters numerous other pathways. As a cofactor, L-Ascorbic Acid is essential for several dioxygenase enzymes, including those involved in collagen synthesis (prolyl and lysyl hydroxylases) and carnitine biosynthesis. liposhell.plnih.gov

Comparative Biochemical Activities with Unsulfated L-Ascorbic Acid in Specific Systems

The primary differences in the biochemical activities of L-Ascorbic Acid 3-Sulfate compared to unsulfated L-Ascorbic Acid stem from the presence of the sulfate group, which alters the molecule's stability, reactivity, and biological availability.

PropertyL-Ascorbic AcidL-Ascorbic Acid 3-Sulfate
Chemical Stability Highly susceptible to oxidation by heat, light, and oxygen. mdpi.comSignificantly more stable and resistant to oxidation. researchgate.net
Direct Antioxidant Activity High. Readily donates electrons to scavenge free radicals. who.intLow to negligible. The sulfate group must be removed to restore high antioxidant activity.
Antiscorbutic Activity Biologically active form that directly prevents scurvy. liposhell.plInactive until hydrolyzed. Can prevent scurvy in organisms with appropriate sulfatase enzymes (e.g., fish). nih.govnih.gov
Role as Enzyme Cofactor Direct cofactor for enzymes like prolyl hydroxylase. liposhell.plnih.govIndirect. Must first be converted to L-Ascorbic Acid to function as a cofactor.

Stability: The most significant advantage of the sulfated form is its enhanced stability. L-Ascorbic Acid is notoriously unstable in aqueous solutions and during processing, which limits its use as a supplement in animal feeds. mdpi.com The sulfated ester is protected from oxidative degradation. This property is exploited in aquaculture, where L-ascorbyl-2-sulfate is a common dietary supplement for fish to ensure Vitamin C delivery. researchgate.net

Biological Activity: The biological activity of L-Ascorbic Acid 3-Sulfate is contingent upon its conversion to L-Ascorbic Acid. In systems lacking the necessary sulfatase enzymes, it would be largely inert. However, in organisms like rainbow trout, the hydrolysis of the 2-sulfate isomer is efficient, making it an effective source of Vitamin C. nih.gov This demonstrates that the sulfated form acts as a stable precursor or pro-vitamin.

Redox Potential: The direct redox potential of L-Ascorbic Acid 3-Sulfate is lower than that of L-Ascorbic Acid. The enediol group of ascorbic acid is responsible for its reducing properties, and esterification at the C-3 hydroxyl group is expected to decrease its ability to donate electrons. Therefore, its role in redox cycling is primarily realized post-hydrolysis.

Future Research Directions in L Ascorbic Acid 3 Sulfate Studies

Elucidation of Broader Biological Roles Across Diverse Organisms

While the primary role of L-ascorbic acid (Vitamin C) as an essential nutrient and antioxidant is well-established in many organisms, the specific functions of its sulfated derivative, L-ascorbic acid 3-sulfate, remain a subject of ongoing investigation. Future research is poised to significantly broaden our understanding of its biological roles across a diverse range of life forms, from microorganisms to marine life and beyond.

In many fish species, L-ascorbic acid is crucial for normal growth and physiological function. nih.gov For instance, in coho salmon postsmolts, dietary vitamin C has been shown to influence growth performance, serum biochemical parameters, and antioxidative ability. nih.gov Similarly, for the red swamp crayfish, L-ascorbic acid is necessary for growth, immunity, and wound healing. nih.gov The presence and synthesis of ascorbic acid have also been studied in marine mammals, with high concentrations found in the adrenals and liver of seals and cetaceans. vin.com

The exploration of L-ascorbic acid metabolism in microorganisms presents a promising avenue for research. While some enteric bacteria can utilize L-ascorbate as a nutrient under anaerobic conditions, the specific pathways and the role of its sulfated forms are not fully understood. biorxiv.org The industrial production of L-ascorbic acid has long relied on microbial fermentation, hinting at the diverse metabolic capabilities of these organisms. researchgate.netnih.gov Further investigation into microbial systems could reveal novel enzymatic processes and biological functions related to L-ascorbic acid 3-sulfate.

Future studies should aim to identify and characterize the physiological contexts in which L-ascorbic acid 3-sulfate is synthesized, accumulated, and utilized in a wider array of organisms. This includes its potential involvement in stress responses, developmental processes, and interactions with other metabolic pathways. Comparative studies across different taxa will be instrumental in revealing both conserved and species-specific roles of this compound.

Organism GroupKnown/Potential Roles of Ascorbic Acid & DerivativesKey Research Questions for L-Ascorbic Acid 3-Sulfate
Fish Essential for growth, physiological function, and antioxidant defense. nih.govWhat is the specific role of L-ascorbic acid 3-sulfate in stress adaptation and immune response in various fish species?
Crustaceans Necessary for growth, immunity, and wound healing. nih.govHow does the sulfation of ascorbic acid affect its bioavailability and function in crustaceans?
Marine Mammals High concentrations in adrenal glands and liver; synthesized in the liver of pinnipeds. vin.comDoes L-ascorbic acid 3-sulfate act as a stable storage form of vitamin C in marine mammals?
Microorganisms Utilized as a carbon and energy source by some enteric bacteria. biorxiv.orgWhat are the enzymatic pathways for the synthesis and degradation of L-ascorbic acid 3-sulfate in different microbial species?

Investigation of Unidentified L-Ascorbic Acid 3-Sulfate Interacting Proteins

A critical step in unraveling the biological functions of L-ascorbic acid 3-sulfate is the identification and characterization of proteins that specifically interact with this molecule. While the interactions of L-ascorbic acid with various enzymes are well-documented, particularly its role as a cofactor for dioxygenases and monooxygenases, the protein partners of its sulfated form are largely unknown. nih.gov

Future research efforts should focus on employing advanced proteomic techniques to identify proteins that bind to L-ascorbic acid 3-sulfate with high affinity and specificity. Methodologies such as affinity chromatography-mass spectrometry, where L-ascorbic acid 3-sulfate is immobilized on a solid support to capture interacting proteins from cell or tissue extracts, could prove highly effective.

Once candidate interacting proteins are identified, subsequent studies will be necessary to validate these interactions and elucidate their functional consequences. This will involve a combination of in vitro binding assays, structural biology techniques to understand the molecular basis of the interaction, and in vivo studies using model organisms to assess the physiological relevance of these protein-ligand partnerships.

Potential classes of interacting proteins could include:

Enzymes: Proteins that catalyze the synthesis or hydrolysis of the sulfate (B86663) group, or enzymes whose activity is allosterically regulated by L-ascorbic acid 3-sulfate.

Transporters: Membrane proteins responsible for the uptake, efflux, or compartmentalization of L-ascorbic acid 3-sulfate within cells and tissues.

Receptors: Cell surface or intracellular receptors that may initiate signaling cascades upon binding to L-ascorbic acid 3-sulfate.

Transcription factors: Proteins whose ability to regulate gene expression is modulated by the presence of L-ascorbic acid 3-sulfate.

The identification of these interacting proteins will provide crucial insights into the molecular mechanisms through which L-ascorbic acid 3-sulfate exerts its biological effects and will open up new avenues for understanding its role in health and disease.

Development of Advanced Analytical Techniques for Trace Analysis

The accurate and sensitive detection of L-ascorbic acid 3-sulfate in biological samples is fundamental to advancing our understanding of its metabolism and function. While methods for the analysis of L-ascorbic acid are well-established, the specific quantification of its sulfated derivative, especially at low concentrations, presents analytical challenges.

Future research should prioritize the development of more sophisticated and sensitive analytical techniques for the trace analysis of L-ascorbic acid 3-sulfate. This will enable researchers to accurately measure its levels in a wide variety of biological matrices, including plasma, tissues, and cellular compartments.

Key areas for development include:

Mass Spectrometry-based Methods: The refinement of liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) methods can offer high selectivity and sensitivity. The development of novel derivatization strategies to enhance the ionization efficiency and fragmentation patterns of L-ascorbic acid 3-sulfate could significantly improve detection limits.

Immunoassays: The production of highly specific monoclonal or polyclonal antibodies against L-ascorbic acid 3-sulfate would enable the development of sensitive and high-throughput enzyme-linked immunosorbent assays (ELISAs) and other immunoassay formats.

Biosensors: The creation of novel biosensors, potentially utilizing enzymes that specifically recognize L-ascorbic acid 3-sulfate or aptamers selected for high-affinity binding, could provide real-time and in situ measurements of this compound.

The availability of these advanced analytical tools will be critical for a wide range of future studies, including pharmacokinetic analyses, metabolic flux studies, and the correlation of L-ascorbic acid 3-sulfate levels with physiological or pathological states.

Analytical TechniquePotential Advantages for L-Ascorbic Acid 3-Sulfate Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) High specificity and sensitivity, allowing for accurate quantification in complex biological matrices.
Immunoassays (e.g., ELISA) High-throughput capability, suitable for screening large numbers of samples.
Biosensors Potential for real-time and in situ measurements, providing dynamic information on metabolic processes.

Exploration of Regulation Mechanisms for L-Ascorbic Acid 3-Sulfate Metabolism

Understanding the metabolic pathways that govern the synthesis and degradation of L-ascorbic acid 3-sulfate is essential for a complete picture of its biological significance. While the biosynthesis of L-ascorbic acid has been extensively studied in various organisms, the specific enzymatic machinery and regulatory mechanisms controlling the addition and removal of the sulfate group from the ascorbate (B8700270) molecule are not well-defined.

Future research should focus on identifying and characterizing the enzymes responsible for the sulfation and desulfation of L-ascorbic acid. This will likely involve a combination of biochemical purification, molecular cloning, and heterologous expression of candidate enzymes. The enzymes responsible for these transformations are likely to be sulfotransferases and sulfatases, respectively.

Once these enzymes are identified, a key area of investigation will be the elucidation of the mechanisms that regulate their activity and expression. This could include:

Transcriptional Regulation: Identifying transcription factors and signaling pathways that control the expression of genes encoding the sulfating and desulfating enzymes in response to various physiological stimuli.

Post-translational Modifications: Investigating how the activity of these enzymes is modulated by post-translational modifications such as phosphorylation, glycosylation, or ubiquitination.

Substrate Availability and Product Inhibition: Determining the kinetic properties of the enzymes and how their activity is influenced by the concentrations of L-ascorbic acid, the sulfate donor (PAPS), and L-ascorbic acid 3-sulfate itself. For example, in rainbow trout, the enzyme L-ascorbic acid 2-sulfate sulfohydrolase is controlled by L-ascorbic acid through feedback inhibition. nih.gov

A comprehensive understanding of the regulation of L-ascorbic acid 3-sulfate metabolism will provide critical insights into how organisms maintain homeostasis of this important molecule and how its levels are modulated in response to changing environmental or physiological conditions. This knowledge will be fundamental for understanding its role in both normal physiology and in the context of various diseases.

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying L-Ascorbic Acid 3-Sulfate in biological matrices?

  • Methodology : Spectrophotometric assays (e.g., modified Nelson-Somers method at 245 nm or 265 nm) can be adapted for quantification, leveraging extinction coefficients (EmM = 7.0–7.5) . Potentiometric flow-injection analysis (FIA) using poly(ethylene-co-vinyl acetate) membranes is also effective for precise detection in pharmaceuticals, requiring calibration against certified reference materials . High-performance liquid chromatography (HPLC) with UV detection is recommended for complex matrices, with validation via spike-and-recovery experiments.

Q. How should researchers design experiments to assess the stability of L-Ascorbic Acid 3-Sulfate under varying pH and temperature?

  • Methodology : Use a factorial design to test stability across pH ranges (e.g., 2–12) and temperatures (4°C–40°C). Monitor degradation via spectrophotometry or mass spectrometry. Include controls with ascorbic acid analogs (e.g., L-ascorbic acid 2-phosphate) to compare sulfation effects on stability . Statistical analysis via ANOVA or regression models is critical to identify significant degradation thresholds .

Q. What are the key challenges in synthesizing and purifying L-Ascorbic Acid 3-Sulfate for in vitro studies?

  • Methodology : Sulfation efficiency depends on reaction conditions (e.g., sulfating agents, solvent polarity). Purification via ion-exchange chromatography or crystallization (using ethanol/water mixtures) is recommended. Validate purity via melting point analysis, NMR, and comparison with crystallographic data from the Cambridge Structural Database (CSD) .

Advanced Research Questions

Q. How does L-Ascorbic Acid 3-Sulfate modulate enzyme activity, such as FTO demethylase, and what structural insights exist?

  • Methodology : Conduct competitive inhibition assays with α-ketoglutarate (αKG) analogs to determine binding affinity at the FTO active site. Pair with X-ray crystallography or cryo-EM to resolve structural interactions. For example, MO-I-500 (an ascorbic acid mimic) binds the αKG site, suggesting sulfation may alter redox-dependent inhibition mechanisms . Molecular dynamics simulations can further predict sulfation’s impact on FTO-substrate docking .

Q. What genetic factors influence the transport and metabolic fate of L-Ascorbic Acid 3-Sulfate in mammalian systems?

  • Methodology : Genome-wide association studies (GWAS) link SLC23A1 (ascorbate transporter) polymorphisms to ascorbic acid 3-sulfate levels. Use CRISPR-edited cell lines (e.g., SLC23A1 knockouts) to quantify uptake via LC-MS. In vivo pharmacokinetic studies in model organisms can clarify tissue-specific sulfation and excretion pathways .

Q. How can researchers reconcile contradictory data on the antioxidant efficacy of L-Ascorbic Acid 3-Sulfate versus its non-sulfated form?

  • Methodology : Compare redox potentials via cyclic voltammetry and oxygen radical absorbance capacity (ORAC) assays. For example, L-ascorbic acid’s reducing power in titanium oxidation studies (e.g., fluorescent X-ray intensity of oxygen decreases with higher concentrations ) may differ from the sulfated form due to steric hindrance. Use multivariate analysis to isolate sulfation’s contribution to antioxidant activity .

Q. What experimental models are suitable for studying L-Ascorbic Acid 3-Sulfate’s role in cellular differentiation or tissue engineering?

  • Methodology : Apply 3D cell culture systems with mesenchymal stem cells (MSCs) and dose-response assays (e.g., 0.1–10 mM concentrations). Monitor differentiation markers (e.g., alkaline phosphatase for osteogenesis) and compare with L-ascorbic acid 2-phosphate, a known inducer of collagen synthesis . Include RNA-seq to identify sulfation-specific pathways.

Data Analysis and Reporting Standards

Q. How should researchers address variability in L-Ascorbic Acid 3-Sulfate quantification across studies?

  • Methodology : Standardize protocols using certified reference materials (e.g., NIST SRM 3280) and inter-laboratory validation. For spectrophotometric data, normalize to extinction coefficients (EmM) at defined wavelengths . Use meta-analysis tools to aggregate findings, accounting for variables like extraction methods (e.g., deaeration at 30 inches vacuum in fruit juice studies ).

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of L-Ascorbic Acid 3-Sulfate?

  • Methodology : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to EC50 calculations. For multi-season agricultural data (e.g., vitamin C in grapefruit), use randomized block designs with LSD tests to compare means . Software like SAS or R is preferred for replicability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.